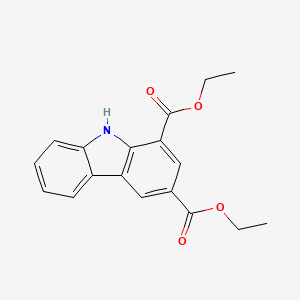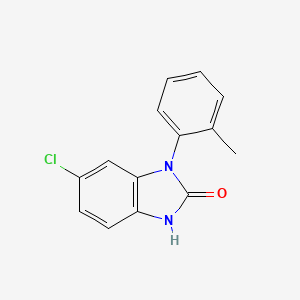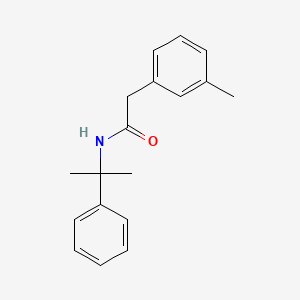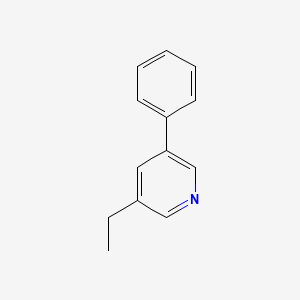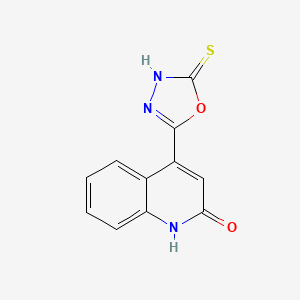
4-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one is a heterocyclic compound that features both quinoline and oxadiazole rings. These types of compounds are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one typically involves the formation of the oxadiazole ring followed by its attachment to the quinoline moiety. Common synthetic routes may include:
Cyclization reactions: Starting from appropriate hydrazides and carbon disulfide under basic conditions to form the oxadiazole ring.
Condensation reactions: Combining the oxadiazole intermediate with quinoline derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfanylidene group to sulfoxide or sulfone.
Reduction: Reduction of the oxadiazole ring or quinoline moiety.
Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the quinoline ring.
Scientific Research Applications
4-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one may have several scientific research applications, including:
Medicinal Chemistry: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent.
Biological Studies: Investigation of its interactions with biological targets such as enzymes or receptors.
Material Science: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one would depend on its specific biological activity. Generally, it could involve:
Molecular Targets: Binding to specific enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Mercapto-4,5-dihydro-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one
- 4-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one
Uniqueness
4-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one may be unique in its specific combination of the oxadiazole and quinoline rings, which could confer distinct biological activities or chemical properties compared to similar compounds.
Properties
CAS No. |
77162-95-9 |
|---|---|
Molecular Formula |
C11H7N3O2S |
Molecular Weight |
245.26 g/mol |
IUPAC Name |
4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)-1H-quinolin-2-one |
InChI |
InChI=1S/C11H7N3O2S/c15-9-5-7(10-13-14-11(17)16-10)6-3-1-2-4-8(6)12-9/h1-5H,(H,12,15)(H,14,17) |
InChI Key |
NUHCNYSTWUUHBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C3=NNC(=S)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


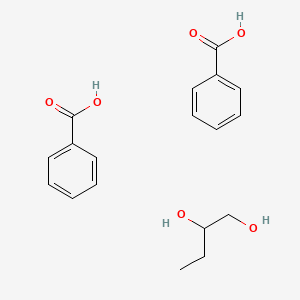
![8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14431318.png)
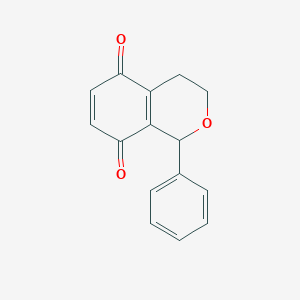
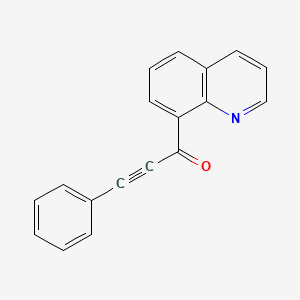
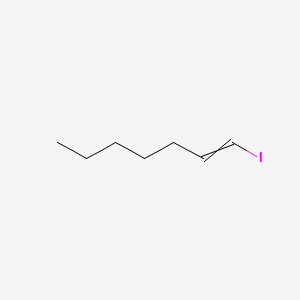
![4-[Bis(phenylsulfonyl)methyl]benzoic acid](/img/structure/B14431331.png)
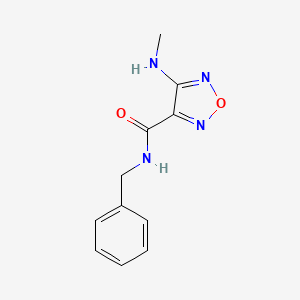
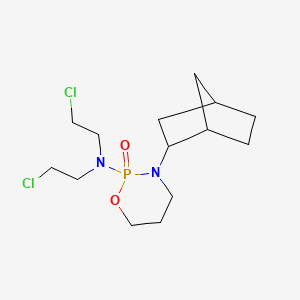

![3-{[2-(Pyridin-2-YL)ethyl]sulfanyl}propan-1-amine](/img/structure/B14431378.png)
